Physicochemical Differentiation: Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. Unsubstituted 5-Styryl-1,3,4-oxadiazol-2(3H)-one
The target compound exhibits a computed LogP of 2.20 and TPSA of 77.35 Ų , compared to LogP 1.53–1.90 and TPSA 58.89 Ų for the unsubstituted parent 5-styryl-1,3,4-oxadiazol-2(3H)-one . The 2-chloro-3,4-dimethoxy substitution increases both lipophilicity and polar surface area, which may influence membrane permeability and target binding in ways not achievable with the parent scaffold.
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.20; TPSA = 77.35 Ų |
| Comparator Or Baseline | 5-Styryl-1,3,4-oxadiazol-2(3H)-one (CAS 34547-10-9): LogP = 1.53 (Chemsrc) / 1.90 (XLogP3, Lookchem); TPSA = 58.89 Ų |
| Quantified Difference | ΔLogP ≈ +0.30 to +0.67; ΔTPSA ≈ +18.46 Ų |
| Conditions | In silico prediction; LogP computed by Chemscene (target) and Chemsrc/Lookchem (comparator) via standard algorithms |
Why This Matters
The substantial increase in TPSA (+18.46 Ų) coupled with higher LogP suggests a differentiated pharmacokinetic profile that may affect absorption, distribution, and target engagement relative to the unsubstituted analog, relevant for lead optimization campaigns.
